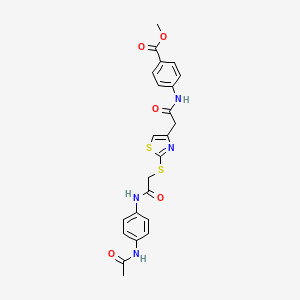![molecular formula C21H16N4O B2721660 2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 840459-01-0](/img/structure/B2721660.png)
2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound that contains a quinoxaline core, which is a type of heterocyclic compound. Quinoxaline has been the subject of extensive research due to its wide range of physicochemical and biological activities . It is often used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the use of furan-2-carbaldehydes as efficient green C1 building blocks . These are biomass-derived chemicals that can be used to synthesize bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage .Molecular Structure Analysis
The molecular structure of “2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline” is complex, involving a quinoxaline core with a furan and a phenylethyl group attached. The furan group is a heterocyclic compound with a five-membered ring structure composed of one oxygen atom and four carbon atoms . The phenylethyl group is a simple organic compound with a benzene ring attached to an ethyl group .Chemical Reactions Analysis
Quinoxaline and its derivatives have been shown to undergo a variety of chemical reactions. For instance, furan-2-carbaldehydes can be used to synthesize bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage . Additionally, furan-2,5- and furan-2,4-dicarboxylic acid can be formed under solvent-free conditions via a disproportionation reaction .Scientific Research Applications
Antitumor and Antimicrobial Activities
- Research has demonstrated the synthesis of quinoxaline derivatives for evaluation as antitumor agents. Among these, some compounds exhibited significant antitumor activity against various cancer cell lines, highlighting their potential as anticancer agents (Noolvi et al., 2011). Another study focused on the synthesis and evaluation of compounds for their antitumor activity, with certain derivatives showing promising results in inhibiting tumor cell growth (El‐Helw & Hashem, 2020).
Antioxidant and Antimicrobial Properties
- Compounds containing the 2-(furan-2-yl) moiety coupled with quinoline were synthesized and evaluated for their antioxidant and antimicrobial properties. Some of these compounds showed significant activity, suggesting their role as potent antioxidant and antimicrobial agents (Rajpurohit et al., 2017).
Enzyme Inhibition
- Analogues of furan-amidines were evaluated as inhibitors of NQO2, an enzyme of potential interest in cancer chemotherapy and malaria treatment. The study explored structural variations to enhance solubility and decrease basicity while assessing their inhibitory effects on NQO2 activity (Alnabulsi et al., 2018).
Synthesis and Chemical Properties
- Novel synthetic approaches have been developed for the synthesis of imidazo[1,2-a]quinoxalines, exploring different synthetic methods and their potential applications in medicinal chemistry. These studies offer insights into the chemical properties and synthesis routes of compounds related to 2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline, providing a foundation for further research in this area (Deleuze-Masquefa et al., 2009), (Chen et al., 2016).
Future Directions
The future directions for research on “2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline” and similar compounds are likely to involve further exploration of their synthesis, reactivity, and potential applications. Quinoxaline derivatives are of significant interest due to their wide range of physicochemical and biological activities , and furan derivatives are considered promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals . Therefore, continued research in this area is expected.
properties
IUPAC Name |
2-(furan-2-yl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-2-7-15(8-3-1)12-13-25-20(18-11-6-14-26-18)24-19-21(25)23-17-10-5-4-9-16(17)22-19/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLSLCKBOQBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

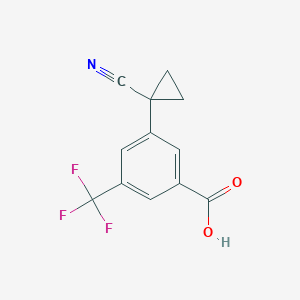
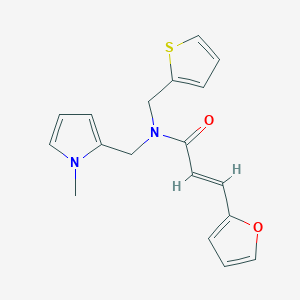
![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)
![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
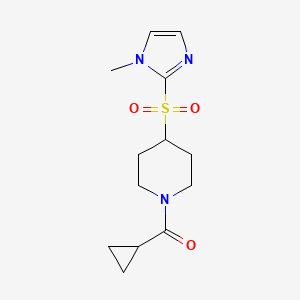
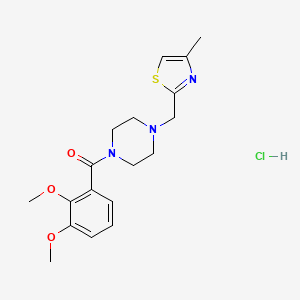
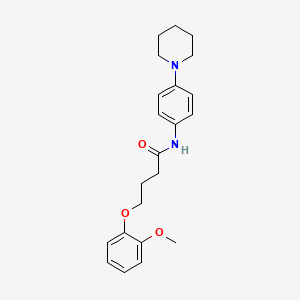
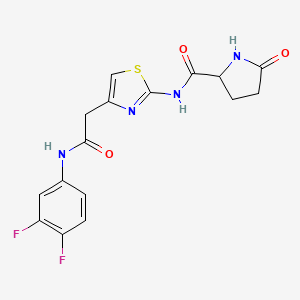
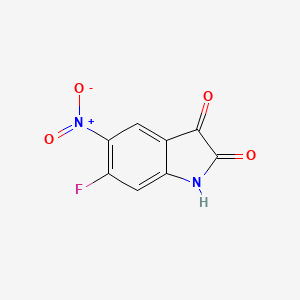
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)
